5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine
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Overview
Description
5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine typically involves multiple steps. One common method starts with the chlorination of 3-methoxyaniline to introduce the chlorine atom at the 5-position. This is followed by methylation of the amino group at the 2-position. The reaction conditions often involve the use of chlorinating agents like thionyl chloride and methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N2-methyl-1,2-Benzenediamine: Lacks the chlorine atom at the 5-position.
5-chloro-1,2-Benzenediamine: Lacks the methoxy and methyl groups.
3-chloro-4-methoxy-N2-methyl-1,2-Benzenediamine: Has a different substitution pattern.
Uniqueness
5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, methoxy, and methyl groups in specific positions on the benzene ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-chloro-3-methoxy-2-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXGJVQEJRPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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